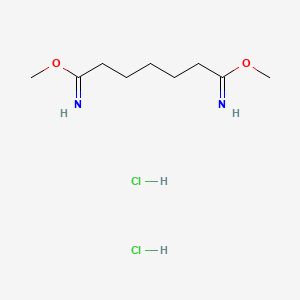

Dimethyl pimelimidate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl pimelimidate dihydrochloride is an organic chemical compound with two functional imidate groups. It is commonly available as a more stable dihydrochloride salt. This compound is known for its ability to bind free amino groups within a pH range of 7.0-10.0, forming amidine bonds . It is primarily used as a bifunctional coupling reagent to link proteins, making it a valuable tool in biochemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl pimelimidate dihydrochloride is synthesized through the reaction of pimelic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the formation of an ester intermediate, which is then converted to the diimidate form. The final product is obtained as a dihydrochloride salt to enhance its stability .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and subsequent conversion to the diimidate form. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for biochemical applications .

Analyse Des Réactions Chimiques

Reaction Mechanism and Primary Reactivity

DMP reacts with primary amines (e.g., lysine residues or N-termini of proteins) via nucleophilic attack, forming amidine bonds. This reaction occurs optimally at pH 8–10 , where amines are deprotonated and reactive . The mechanism involves:

-

Imidoester Activation : The imidoester groups of DMP react with amine nucleophiles.

-

Amidine Bond Formation : A two-step process where the first amine attacks one imidoester, followed by a second amine attacking the other end, creating a covalent linkage .

DMP+2R NH2→R NH C NH R +2CH3OH+2HCl

Critical Reaction Parameters

Key factors influencing DMP’s reactivity include pH, temperature, and spacer arm length:

Reversibility and Stability

-

Reversibility : Amidine bonds are stable at neutral pH but hydrolyze slowly under strongly alkaline conditions (pH >10) .

-

Hydrolysis Sensitivity : DMP degrades rapidly at neutral pH, necessitating fresh preparation for experiments .

Comparison with Other Crosslinkers

DMP’s unique properties distinguish it from alternatives:

| Crosslinker | Reactive Groups | Spacer Arm | Charge Retention |

|---|---|---|---|

| DMP | Imidoester | 9.2 Å | Yes (amidine bond) |

| Glutaraldehyde | Aldehyde | 5.9 Å | No |

| EGS (NHS ester) | NHS ester | 16.1 Å | No |

Applications De Recherche Scientifique

Dimethyl pimelimidate dihydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of dimethyl pimelimidate dihydrochloride involves the formation of amidine bonds with free amino groups. This reaction occurs within a pH range of 7.0-10.0 and is facilitated by the imidate groups present in the compound . The amidine linkage preserves the original positive charge of the primary amine, ensuring the functional integrity of the modified biomolecule .

Comparaison Avec Des Composés Similaires

Dimethyl pimelimidate dihydrochloride is part of a family of homobifunctional cross-linking reagents, which includes dimethyl adipimidate and dimethyl suberimidate .

Dimethyl adipimidate: This compound has a shorter spacer arm compared to this compound, making it suitable for cross-linking reactions that require closer proximity between reactive groups.

Dimethyl suberimidate: With a longer spacer arm, this compound is used for cross-linking reactions that require greater distance between reactive groups.

The uniqueness of this compound lies in its mid-length spacer arm, which provides a balance between flexibility and stability in cross-linking reactions .

Activité Biologique

Dimethyl pimelimidate dihydrochloride (DMP) is a bifunctional cross-linking reagent widely utilized in biochemical and immunological applications. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and case studies.

- Molecular Formula : C₇H₁₄Cl₂N₂O₂

- Molecular Weight : 259.17 g/mol

- Structure : DMP contains two imidate groups that react with primary amines to form stable amidine bonds at a pH range of 7.0 to 10.0 .

DMP acts primarily as a cross-linker by forming covalent bonds between amino groups in proteins or peptides. This reaction is facilitated by the imidoester groups present on the DMP molecule, which are reactive towards primary amines. The amidine bonds formed are stable under physiological conditions but can be reversed at high pH levels, allowing for controlled experimental conditions .

Biological Applications

DMP is used extensively in various biological contexts:

- Protein Cross-Linking : DMP is employed to create stable complexes between proteins, which is crucial for studying protein interactions and structures.

- Antibody Coupling : It is commonly used to immobilize antibodies on solid supports for affinity purification and detection assays .

- Nucleic Acid Isolation : Recent studies have highlighted DMP's role in isolating nucleic acids from pathogen samples, enhancing the efficiency of molecular diagnostics .

Study 1: Protein Structure Analysis

A study utilized DMP to cross-link proteins involved in signal transduction pathways, enabling the elucidation of their interactions through mass spectrometry analysis. The results indicated that DMP effectively preserved protein complexes during purification processes, allowing for better characterization of protein functions and interactions .

Study 2: Antibody-Affinity Columns

In another research project, DMP was used to couple antibodies to agarose beads for the development of affinity columns. The efficiency of antigen capture was significantly enhanced when using DMP compared to traditional methods, demonstrating its effectiveness as a cross-linking agent in immunological applications .

Health and Safety Considerations

DMP is known to be irritating to mucous membranes and can pose health risks upon inhalation or skin contact. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

58537-94-3 |

|---|---|

Formule moléculaire |

C9H19ClN2O2 |

Poids moléculaire |

222.71 g/mol |

Nom IUPAC |

dimethyl heptanediimidate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H |

Clé InChI |

HUYMOELLLZYLES-UHFFFAOYSA-N |

SMILES |

COC(=N)CCCCCC(=N)OC.Cl.Cl |

SMILES canonique |

COC(=N)CCCCCC(=N)OC.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dimethyl pimelimidate dihydrochloride used for in the context of the provided research papers?

A1: this compound is used as a crosslinking agent to covalently attach antibodies to solid supports. This is a crucial step in immunoaffinity purification techniques. For example, in one study, this compound was used to covalently link a monoclonal antibody (MAb 6E52D9) to a Streamline rProtein A adsorbent. This created an immunoaffinity matrix for the purification of Enterocytozoon bieneusi spores from human stool samples.

Q2: How does this compound facilitate the crosslinking process?

A2: this compound is a homobifunctional crosslinker, meaning it has two reactive groups capable of forming bonds with amine groups. In the context of the research papers, it reacts with primary amine groups present on both the antibody and the Protein G-coated beads. This reaction forms stable amide bonds, effectively immobilizing the antibodies onto the solid support.

Q3: Why is the crosslinking step with this compound important in these studies?

A3: The covalent crosslinking ensures that the antibodies remain bound to the solid support during subsequent washing steps, which are necessary to remove unbound materials. This is crucial for achieving a high purity of the target molecule. In the case of the Enterocytozoon bieneusi study, this allowed for the efficient removal of contaminants from human stool samples and the isolation of highly pure spores. Similarly, in the other study, it facilitated the capture and analysis of specific tumor antigens from complex protein mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.